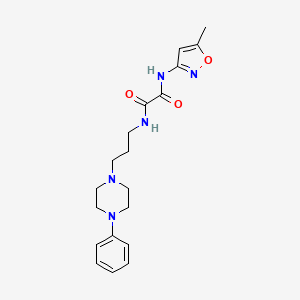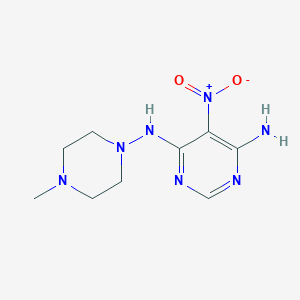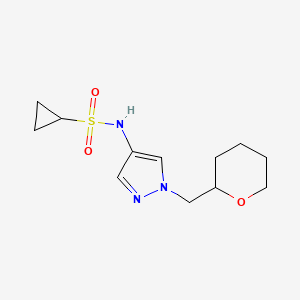![molecular formula C15H16F3N5O B2907279 2-Methyl-4-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrimidine CAS No. 2380070-91-5](/img/structure/B2907279.png)
2-Methyl-4-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrimidine is a chemical compound that has been extensively studied for its potential application in scientific research. This compound is known for its unique properties and has been used in various research projects to understand its mechanism of action and its effects on biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrimidine is not fully understood. However, it is believed to work by binding to certain receptors in the brain, which leads to changes in neurotransmitter release. This compound has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes, including pain perception, memory, and mood regulation.
Biochemical and Physiological Effects:
2-Methyl-4-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrimidine has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of new cancer drugs. It has also been shown to have analgesic effects, making it a potential candidate for the treatment of pain. Additionally, this compound has been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Methyl-4-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrimidine in lab experiments include its high affinity for certain receptors in the brain, its potential application in developing new drugs for the treatment of various diseases, and its ability to inhibit the growth of cancer cells in vitro. However, the limitations of using this compound in lab experiments include its complex synthesis method, its potential toxicity, and the limited understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for research on 2-Methyl-4-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrimidine. One direction is to further investigate its mechanism of action and its effects on various physiological processes. Another direction is to explore its potential application in developing new drugs for the treatment of various diseases, including cancer and neurological disorders. Additionally, future research could focus on developing new and more efficient synthesis methods for this compound. Finally, research could also focus on exploring the potential toxicity of this compound and its effects on the environment.
Métodos De Síntesis
The synthesis of 2-Methyl-4-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrimidine involves the reaction of 4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine with 2-methyl-4,6-dichloropyrimidine. This reaction is carried out in the presence of a base and a solvent. The resulting compound is then purified through column chromatography to obtain the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
2-Methyl-4-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrimidine has been used in various scientific research projects. This compound has been studied for its potential application in developing new drugs for the treatment of various diseases. It has been shown to have a high affinity for certain receptors in the brain, which makes it a potential candidate for the treatment of neurological disorders. This compound has also been studied for its potential application in cancer research. It has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of new cancer drugs.
Propiedades
IUPAC Name |
2-methyl-4-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N5O/c1-10-19-7-3-13(21-10)23-8-4-11(5-9-23)24-14-20-6-2-12(22-14)15(16,17)18/h2-3,6-7,11H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHYBLHPSFRKJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCC(CC2)OC3=NC=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2907200.png)
![4-(4-Ethoxyphenyl)-6-[(3-methylphenyl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B2907202.png)

![1-[2-(1-Methylbenzimidazol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2907206.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2907207.png)
![2-Chloro-4-[3-(4-fluorophenyl)ureido]benzenesulfonyl chloride](/img/structure/B2907208.png)
![tert-Butyl 6-fluoro-1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole-2-carboxylate](/img/structure/B2907209.png)
![[5-(3-Amino-4-methoxyphenyl)furan-2-yl]methanol](/img/structure/B2907210.png)

![2-[(1S,2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclopentyl]acetic acid](/img/structure/B2907212.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanesulfonamide](/img/structure/B2907218.png)